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Compound of Interest

Compound Name: 3-Hydroxy-OPC8-CoA

Cat. No.: B1264880 Get Quote

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived

signaling molecules that play crucial roles in plant growth, development, and defense against

biotic and abiotic stresses. The biosynthesis of JA occurs through the octadecanoid pathway. A

key regulatory enzyme in this pathway is 12-oxophytodienoate reductase (OPR), which

catalyzes the reduction of 12-oxo-phytodienoic acid (OPDA) to 3-oxo-2-(2’(Z)-pentenyl)-

cyclopentane-1-octanoic acid (OPC-8:0). The OPR3 isoenzyme is recognized as the primary

catalyst for this reaction in the biosynthesis of jasmonic acid[1]. Monitoring the activity of OPR

is essential for understanding the regulation of the jasmonate signaling pathway in response to

various stimuli and for screening potential modulators of this pathway in drug and herbicide

development.

Assay Principle

The activity of 12-oxophytodienoate reductase can be determined by a continuous

spectrophotometric assay. The enzyme utilizes nicotinamide adenine dinucleotide phosphate

(NADPH) as a co-factor to reduce the double bond in the cyclopentenone ring of OPDA. The

enzymatic activity is quantified by monitoring the decrease in absorbance at 340 nm, which

corresponds to the oxidation of NADPH to NADP+. The rate of NADPH oxidation is directly

proportional to the OPR activity under saturating substrate conditions.
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A comprehensive list of necessary reagents and equipment is provided in the protocols section.

Standard laboratory equipment, including a spectrophotometer capable of reading UV

wavelengths, is required.

Data Interpretation

The enzymatic activity of OPR is expressed in units per milligram of protein (U/mg). One unit

(U) of OPR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol

of NADPH per minute under the specified assay conditions. The specific activity is calculated

by dividing the enzyme activity by the total protein concentration of the sample. This allows for

the comparison of enzyme activity across different samples and purification steps.

Experimental Protocols
Protocol 1: Reagent Preparation

This protocol describes the preparation of the necessary solutions for the OPR enzymatic

assay.

Extraction Buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT):

For 100 mL: Dissolve 0.605 g of Tris base in 80 mL of deionized water.

Adjust the pH to 7.5 with HCl.

Add 200 µL of 0.5 M EDTA stock solution.

Add 10 mL of glycerol.

Add 0.077 g of dithiothreitol (DTT) just before use.

Bring the final volume to 100 mL with deionized water. Store at 4°C.

Assay Buffer (50 mM Tris-HCl, pH 7.5):

For 100 mL: Dissolve 0.605 g of Tris base in 80 mL of deionized water.

Adjust the pH to 7.5 with HCl.
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Bring the final volume to 100 mL with deionized water. Store at 4°C.

NADPH Stock Solution (10 mM):

Dissolve 8.3 mg of NADPH (tetrasodium salt) in 1 mL of Assay Buffer.

Store in small aliquots at -20°C, protected from light.

OPDA Stock Solution (10 mM):

Dissolve 3.1 mg of (9S, 13S)-12-oxophytodienoic acid in 1 mL of ethanol.

Store in small aliquots at -20°C.

Protocol 2: Enzyme Extraction (Example from Plant Tissue)

This protocol provides a general method for extracting crude OPR from plant leaves.

Harvest fresh plant leaves (approximately 1 g) and immediately freeze them in liquid

nitrogen.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

Add 5 mL of ice-cold Extraction Buffer to the powder and continue grinding until a

homogenous slurry is formed.

Transfer the homogenate to a centrifuge tube and centrifuge at 14,000 x g for 20 minutes at

4°C.

Carefully collect the supernatant, which contains the crude enzyme extract.

Determine the protein concentration of the extract using a standard method, such as the

Bradford assay.

The extract can be used immediately or stored at -80°C.

Protocol 3: Spectrophotometric Assay Protocol

This protocol details the steps for measuring OPR activity.
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Set up the spectrophotometer to measure absorbance at 340 nm at a constant temperature

(e.g., 25°C).

In a 1 mL cuvette, prepare the reaction mixture by adding the following components:

850 µL of Assay Buffer

50 µL of 10 mM NADPH stock solution (final concentration: 0.5 mM)

50 µL of enzyme extract (the amount may need to be optimized)

Mix gently by inverting the cuvette and incubate for 2 minutes to allow the temperature to

equilibrate.

Initiate the reaction by adding 50 µL of 10 mM OPDA stock solution (final concentration: 0.5

mM).

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking

readings every 30 seconds.

As a control, perform a blank reaction without the enzyme extract to account for any non-

enzymatic degradation of NADPH.

Protocol 4: Data Analysis

This protocol describes how to calculate the specific activity of OPR.

Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the

absorbance versus time plot.

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * 1000

Where:

ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹
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l (path length of the cuvette) = 1 cm

Calculate the specific activity:

Specific Activity (U/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)

Data Presentation
Table 1: Key Reagents and Recommended Concentrations

Reagent Stock Concentration
Final Concentration in
Assay

Tris-HCl, pH 7.5 50 mM 50 mM

NADPH 10 mM 0.5 mM

OPDA 10 mM 0.5 mM

Enzyme Extract Variable To be optimized

Table 2: Example Data for OPR Activity Calculation

Parameter Value

Initial Absorbance (A_initial) 1.200

Final Absorbance (A_final) at 5 min 1.050

Change in Absorbance (ΔA340) 0.150

Time (Δt) 5 min

Reaction Rate (ΔA340/min) 0.030

Protein Concentration 0.2 mg/mL

Calculated Specific Activity 0.024 U/mg

Mandatory Visualization
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Caption: Jasmonic Acid Biosynthesis Pathway.
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Caption: OPR Enzymatic Assay Workflow.
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Caption: Logical Relationship of Assay Components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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